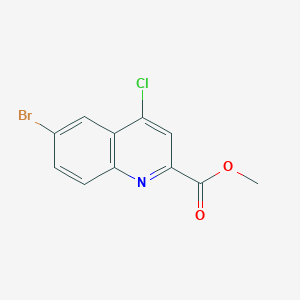

Methyl 6-bromo-4-chloroquinoline-2-carboxylate

Descripción general

Descripción

Methyl 6-bromo-4-chloroquinoline-2-carboxylate is a compound that is not directly synthesized in the provided papers. However, the papers do discuss the synthesis of various quinoline derivatives, which are structurally related to the compound . These derivatives are often intermediates or final products in the synthesis of biologically active compounds, including potential anti-cancer drugs and other pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, starts with p-toluidine and involves several steps including cyclization and bromination to yield the final product . Similarly, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods could potentially be adapted to synthesize the compound of interest by modifying the substituents on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography . These techniques allow for the determination of the position of substituents on the quinoline ring and the confirmation of the overall molecular structure. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which can be regioselective depending on the position of the substituents on the quinoline ring . The bromination of quinoline derivatives is a common reaction, as seen in the synthesis of 5-bromo-8-methylquinoline . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the quinoline ring. The introduction of bromo and chloro groups, for example, can increase the reactivity of the compound towards further chemical transformations . The crystal structures of quinoline derivatives can also provide insight into their intermolecular interactions, such as hydrogen bonding, which can affect their physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Uses

Methyl 6-bromo-4-chloroquinoline-2-carboxylate is involved in various synthesis processes. It has been used as a starting material in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, which is an important step in studying infectious diseases (Wlodarczyk et al., 2011). The compound is also a key intermediate in the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, demonstrating potential antibacterial applications (Balaji et al., 2013).

Antimicrobial and Antimalarial Agents

This compound derivatives have been synthesized as antimicrobial and antimalarial agents. For instance, compounds featuring this structure have shown activity against various microorganisms and the malaria parasite P. falciparum (Parthasaradhi et al., 2015).

Antioxidant and Anti-diabetic Properties

Novel chloroquinoline derivatives, including those related to this compound, have been studied for their antioxidant properties. These compounds have shown potential in reducing high glucose levels, indicating possible anti-diabetic applications (Murugavel et al., 2017).

Cytotoxicity Studies

The compound has been utilized in cytotoxicity studies against cancer cell lines. For example, derivatives of this compound have been evaluated for their efficacy in inhibiting cancer cell growth, with some compounds showing promising results (Mphahlele et al., 2014).

Novel Complexes and Reactions

This compound derivatives have been synthesized in various novel complexes. For instance, they are involved in the synthesis of remote N-heterocyclic carbene complexes (Schuster & Raubenheimer, 2006). Additionally, these derivatives have been part of studies exploring new reactions, such as regioselective synthesis and their use as photolabile protecting groups (Rajesh et al., 2015; Fedoryak & Dore, 2002) (Fedoryak & Dore, 2002).

Safety and Hazards

The compound is associated with several hazard statements, including H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Pharmacokinetics

The compound has a molecular weight of 300.54 , and its calculated Log P values suggest it has moderate lipophilicity , which could influence its absorption and distribution. It is predicted to have high gastrointestinal absorption and to be BBB permeant . It is also predicted to inhibit several cytochrome P450 enzymes , which could impact its metabolism.

Action Environment

The action of Methyl 6-bromo-4-chloroquinoline-2-carboxylate could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . .

Propiedades

IUPAC Name |

methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNVVFWLYMUZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652187 | |

| Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887587-50-0 | |

| Record name | Methyl 6-bromo-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)